Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride
Overview
Description
Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its molecular structure, which includes an ethyl group, an amino group, and a pyridine ring. It is commonly used in research and development due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and ethyl 2-amino-3-(pyridin-2-yl)propanoate.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: The product is purified through various techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced techniques and equipment are used to ensure consistency and quality. The process involves large reactors, precise temperature control, and efficient separation methods to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents like halogens (Cl2, Br2) and nucleophiles (OH-, CN-) are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated compounds and nitriles.
Scientific Research Applications
Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is widely used in scientific research due to its versatility. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemicals with improved properties.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications or chemical reactions.
Comparison with Similar Compounds
Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Similar structure but different functional groups.
Ethyl 3-(pyridin-2-ylthio)propanoate: Contains a sulfur atom instead of an amino group.
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar to the target compound but without the dihydrochloride moiety.
These compounds share similarities in their pyridine ring structure but differ in their functional groups and properties, making each compound suitable for different applications.
Properties
IUPAC Name |
ethyl 2-amino-3-pyridin-2-ylpropanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8;;/h3-6,9H,2,7,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQBRRAWFWTBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741487 | |
Record name | Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33560-87-1 | |
Record name | Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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